molecular formula C27H19NO7 B1320561 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate CAS No. 30263-88-8

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Cat. No.: B1320561
CAS No.: 30263-88-8
M. Wt: 469.4 g/mol
InChI Key: UCAIUWMOUIJRHS-UHFFFAOYSA-N
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Description

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C27H19NO7 and a molecular weight of 469.45 g/mol . This compound is characterized by its complex structure, which includes a benzodioxole ring, a nitrophenyl group, and a methoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole coreCommon reagents used in these reactions include phenols, nitrobenzene, and methoxybenzene, under conditions such as reflux and the use of catalysts like acids or bases .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in scientific research. Its complex structure allows for multiple points of modification, making it a versatile compound for various studies .

Properties

IUPAC Name

(4-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO7/c1-32-23-16-18(26(29)33-22-14-12-21(13-15-22)28(30)31)17-24-25(23)35-27(34-24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIUWMOUIJRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161608
Record name 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30263-88-8
Record name 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30263-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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